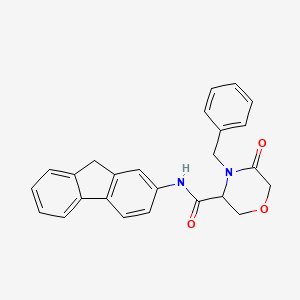
N-(1-hydroxy-2-methylpropan-2-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(1-hydroxy-2-methylpropan-2-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide" is not directly mentioned in the provided papers. However, the papers discuss various tetrazole derivatives with potential antiallergic properties and their synthesis, which may be relevant to the analysis of the compound . Tetrazoles are a class of compounds known for their bioactivity, including antiallergic effects, as demonstrated by the series of N-tetrazolylpyridinecarboxamides and their structure-activity relationships (SAR) . These compounds have been evaluated for their antiallergic activity using the passive cutaneous anaphylaxis (PCA) assay, with some showing promising oral activity and low toxicity .
Synthesis Analysis
The synthesis of tetrazole derivatives typically involves the use of starting materials that can provide the necessary functional groups for the formation of the tetrazole ring. For instance, the synthesis of N-tetrazolylpyridinecarboxamides involves the introduction of the tetrazolyl group at the 2-position of the pyridine nucleus . The synthesis of the nitrogen-rich energetic compound 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole was achieved using diaminomaleodinitrile as the starting material in a three-step process . Although the exact synthesis of "this compound" is not detailed, similar synthetic strategies could be employed.
Molecular Structure Analysis
The molecular structure of tetrazole derivatives is crucial for their biological activity. The crystal structure of N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, a compound with a similar p-tolyl group, was determined using X-ray diffraction, revealing intra and intermolecular hydrogen bonds . These structural features can influence the compound's stability and reactivity. The molecular structure of tetrazole derivatives can be characterized by various spectroscopic methods, as seen with the characterization of 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole .
Chemical Reactions Analysis
The reactivity of tetrazole derivatives can be influenced by the substituents on the tetrazole ring and the surrounding functional groups. The papers do not provide specific reactions for "this compound," but they do discuss the reactivity of similar compounds. For example, 5-Amino-N-(2,2-dialkoxyethyl)pyrazole-4-carboxamides react with benzylthiol or thiophenols to afford tetrahydro-1H-pyrazolo[3,4-e][1,4]diazepin-4-ones . Such reactions are indicative of the potential reactivity of tetrazole derivatives in the presence of nucleophiles.
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrazole derivatives, such as thermal stability, density, and enthalpy of formation, can be determined using techniques like differential scanning calorimetry (DSC) and computational methods . The thermal stability of the compounds is crucial for their safe handling and application. For example, the energetic compound 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole and its sodium complex showed decomposition peak temperatures of 332.6 °C and 374.1 °C, respectively . These properties are essential for predicting the behavior of the compounds under various conditions.
Wissenschaftliche Forschungsanwendungen
Synthesis and Utilization in Continuous Flow Reactor
The chemical compound has applications in the safe generation and synthetic utilization of hydrazoic acid in a continuous flow reactor, contributing to the synthesis of 5-substituted-1H-tetrazoles and N-(2-azidoethyl)acylamides. This method highlights the chemical's role in facilitating reactions under high temperatures and pressures, ensuring safety despite the explosive properties of hydrazoic acid (Gutmann et al., 2012).
Microwave-Assisted Synthesis
This compound is involved in the microwave-assisted synthesis of tetrazolyl pyrazole amides, demonstrating a rapid and efficient method for creating derivatives with potential bactericidal, pesticidal, herbicidal, and antimicrobial activities. The technique offers a shorter reaction time compared to conventional heating methods (Hu et al., 2011).
Interaction with Biological Macromolecules
Research on Ni(II) complexes with Schiff base ligands includes characterizing the interaction of similar compounds with DNA/protein, showcasing their potential in binding to biological macromolecules. This study provides insights into the compound's applicability in understanding the biochemical interactions and cytotoxicities against various cell lines, which could be pivotal for drug discovery and development processes (Yu et al., 2017).
Drug Design and Pharmacokinetics
The compound has been studied for its role in the design and analysis of HIV-1 protease inhibitors, offering a potent inhibition mechanism and insights into improving pharmacokinetic properties for oral bioavailability. Crystallographic analysis supports its utility in mimicking peptide bonds, essential for antiviral drug development (Abdel-Meguid et al., 1994).
Polymerization Catalyst
It plays a role in catalyzing the ring-opening polymerization of aziridines, leading to the creation of polymers with specific end-group functionalities. This chemical serves as an initiator in the synthesis of telechelic and block copolymers, showcasing its utility in materials science for developing new polymeric materials (Bakkali-Hassani et al., 2018).
Eigenschaften
IUPAC Name |
N-(1-hydroxy-2-methylpropan-2-yl)-2-(4-methylphenyl)tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2/c1-9-4-6-10(7-5-9)18-16-11(15-17-18)12(20)14-13(2,3)8-19/h4-7,19H,8H2,1-3H3,(H,14,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDQXBSERIDLDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC(C)(C)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-acetyl-N-(6-aminobenzo[d]thiazol-2-yl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3006582.png)




![Methyl 3-[(2-chloro-1,3-thiazol-5-yl)methoxy]-2-thiophenecarboxylate](/img/structure/B3006589.png)
![N-(2,4-difluorophenyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B3006594.png)
![N-[(3-chlorophenyl)(cyano)methyl]-2-[(2,5-dimethylfuran-3-yl)formamido]acetamide](/img/structure/B3006595.png)
![3-((1,1-dioxido-3-oxo-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)methyl)benzonitrile](/img/structure/B3006596.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-methyl-5-nitrobenzenesulfonamide](/img/structure/B3006597.png)
![(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B3006598.png)

![N-(4-ethoxyphenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3006602.png)
